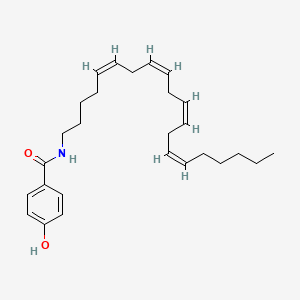

N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide

概要

説明

作用機序

AM 1172は、重要なエンドカンナビノイドであるアナンダミドがニューロンに取り込まれるのを阻害することでその効果を発揮します。 この阻害は、脂肪酸アミドヒドロラーゼ活性とは独立しています . この化合物は、マウス皮質ニューロンにおいて約1.5マイクロモルという有効濃度でトリチウム化アナンダミドの取り込みを阻害します . この機構は、アナンダミドのレベル上昇につながり、その後、カンナビノイド受容体に対してその効果を発揮することができます .

類似化合物:

- AM 404: 構造的に類似しているが、加水分解に耐性がない .

- アナンダミド: AM 1172がその取り込みを阻害する内因性リガンド .

- 脂肪酸アミドヒドロラーゼ阻害剤: アナンダミドの分解を阻害する化合物 .

独自性: AM 1172は、加水分解に耐性があり、脂肪酸アミドヒドロラーゼによって分解されることなくアナンダミドの取り込みを阻害するように特別に設計されているため、独自性があります . これは、エンドカンナビノイド系とその生理学的役割を研究するための貴重なツールとなっています .

生化学分析

Biochemical Properties

AM-1172 plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules. Specifically, it inhibits the fatty acid amide hydrolase (FAAH), a key enzyme involved in the breakdown of anandamide . This interaction is crucial in regulating the levels of anandamide, a significant endocannabinoid in the body.

Cellular Effects

AM-1172 has notable effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For instance, in melanoma cells, AM-1172 has been found to reduce cell viability . It also exerts significant cytotoxic effects on healthy cells .

Molecular Mechanism

The molecular mechanism of AM-1172 involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an inhibitor of FAAH, AM-1172 prevents the breakdown of anandamide, leading to increased levels of this endocannabinoid . This mechanism of action can influence various physiological processes, including pain sensation, mood, and memory.

Dosage Effects in Animal Models

In animal models, the effects of AM-1172 vary with different dosages. For instance, in mice, AM-1172 has been shown to dose-dependently increase the electroconvulsive threshold, indicating its potential anticonvulsant effects .

Metabolic Pathways

AM-1172 is involved in the endocannabinoid system’s metabolic pathways. It interacts with FAAH, an enzyme that breaks down anandamide . By inhibiting FAAH, AM-1172 can affect the metabolic flux of anandamide and influence the levels of this endocannabinoid.

Transport and Distribution

The transport and distribution of AM-1172 within cells and tissues involve specific transport proteins. For instance, the endocannabinoid transporters are known to play a role in the transport of endocannabinoids like anandamide

準備方法

合成経路と反応条件: AM 1172の合成には、アラキドニルアミンを用いた化合物の構築が含まれます。 詳細な合成経路と反応条件は、パブリックドメインでは容易に入手できませんが、化合物はエタノール溶液として調製されていることは知られています .

工業生産方法: AM 1172の工業生産方法は、入手可能な文献では明確に示されていません。 通常、研究室で製造され、ケイマンケミカルやAPExBIOなどの化学薬品会社から供給されます .

化学反応の分析

反応の種類: AM 1172は、アナンダミドの取り込みと脂肪酸アミドヒドロラーゼ活性の阻害を含む、さまざまな化学反応を起こします .

一般的な試薬と条件: この化合物は、エタノール、ジメチルスルホキシド、ジメチルホルムアミドに可溶性であり、特定の溶解条件はサプライヤーによって提供されます .

生成される主要な生成物: AM 1172を含む反応から生成される主な生成物は、アナンダミドの取り込みと脂肪酸アミドヒドロラーゼ活性の阻害であり、これによりシステム内のアナンダミドレベルが上昇します .

4. 科学研究への応用

AM 1172は、特に脂質生化学、神経科学、カンナビノイド研究の分野で、いくつかの科学研究への応用があります . これは、エンドカンナビノイド系とそのさまざまな生理学的プロセスにおける役割を理解する上で重要な、アナンダミドの取り込みと脂肪酸アミドヒドロラーゼ活性の阻害を研究するために使用されます .

科学的研究の応用

AM 1172 has several scientific research applications, particularly in the fields of lipid biochemistry, neuroscience, and cannabinoid research . It is used to study the inhibition of anandamide uptake and fatty acid amide hydrolase activity, which are crucial for understanding the endocannabinoid system and its role in various physiological processes .

類似化合物との比較

- AM 404: Structurally similar but not hydrolysis-resistant .

- Anandamide: The endogenous ligand that AM 1172 inhibits the uptake of .

- Fatty acid amide hydrolase inhibitors: Compounds that inhibit the breakdown of anandamide .

Uniqueness: AM 1172 is unique due to its hydrolysis-resistant nature and its specific design to inhibit anandamide uptake without being broken down by fatty acid amide hydrolase . This makes it a valuable tool for studying the endocannabinoid system and its physiological roles .

生物活性

N-(5Z,8Z,11Z,14Z)-5,8,11,14-eicosatetraen-1-yl-4-hydroxybenzamide is a compound derived from eicosatetraenoic acid (arachidonic acid), which plays a crucial role in various biological processes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following characteristics:

- Chemical Formula: C₂₁H₃₄N₂O₂

- Molecular Weight: 350.51 g/mol

- IUPAC Name: this compound

This compound exhibits various biological activities primarily through its interactions with lipid signaling pathways and receptors involved in inflammation and pain modulation.

- Endocannabinoid System Interaction : This compound acts as an agonist for cannabinoid receptors (CB1 and CB2), influencing pain perception and inflammation responses. Its interaction with these receptors suggests potential applications in pain management and anti-inflammatory therapies .

- Inhibition of Pro-inflammatory Mediators : Research indicates that this compound can inhibit the synthesis of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This property highlights its potential as an anti-inflammatory agent .

- Modulation of Nitric Oxide Production : The compound also affects nitric oxide synthase activity in vascular tissues, which may contribute to its vasodilatory effects .

Research Findings

Several studies have explored the biological activity of this compound:

Case Study: Anti-inflammatory Effects

A study investigated the anti-inflammatory properties of the compound in a murine model of arthritis. The results demonstrated a significant reduction in joint swelling and pain scores compared to controls. Histological analysis showed decreased infiltration of inflammatory cells and reduced levels of inflammatory mediators in treated animals .

Table 1: Summary of Biological Activities

Therapeutic Potential

Given its diverse biological activities, this compound shows promise for therapeutic applications in:

- Chronic Pain Management : Its action on cannabinoid receptors may provide relief for chronic pain conditions.

- Inflammatory Diseases : The ability to inhibit pro-inflammatory cytokines positions it as a candidate for treating diseases like arthritis and inflammatory bowel disease.

特性

IUPAC Name |

4-hydroxy-N-icosa-5,8,11,14-tetraenylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-24-28-27(30)25-20-22-26(29)23-21-25/h6-7,9-10,12-13,15-16,20-23,29H,2-5,8,11,14,17-19,24H2,1H3,(H,28,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCWBOAHOJHPWLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCCCCNC(=O)C1=CC=C(C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H39NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50694019 | |

| Record name | 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

251908-92-6 | |

| Record name | 4-Hydroxy-N-(icosa-5,8,11,14-tetraen-1-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50694019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。